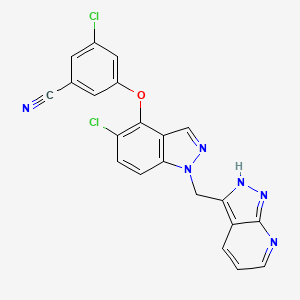

MK-6186

Descripción

Propiedades

Número CAS |

1034474-19-5 |

|---|---|

Fórmula molecular |

C21H12Cl2N6O |

Peso molecular |

435.3 g/mol |

Nombre IUPAC |

3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile |

InChI |

InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28) |

Clave InChI |

FZBAOOQVQXATRL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |

Otros números CAS |

1034474-19-5 |

Origen del producto |

United States |

Foundational & Exploratory

MK-6186: A Novel Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2] As with other NNRTIs, this compound functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro and in vivo antiviral activity, resistance profile, and pharmacokinetic properties.

Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site.[5][6] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA to DNA.[3][5] This allosteric inhibition is a hallmark of the NNRTI class and distinguishes them from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, including its biochemical and antiviral activity, as well as its pharmacokinetic parameters from a clinical study.

Table 1: In Vitro Antiviral Activity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type HIV-1 RT | Biochemical | Subnanomolar | - | [2] |

| Wild-Type HIV-1 (CNDO) | Antiviral | 5 | - | [1] |

| K103N Mutant HIV-1 | Antiviral | <10 | <2 | [2] |

| Y181C Mutant HIV-1 | Antiviral | <25 | <5 | [2] |

| Y188L Mutant HIV-1 | Antiviral | >500 | >100 | [2] |

| V106I/Y188L Mutant HIV-1 | Antiviral | >500 | >100 | [2] |

*IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency.[7][8][9] Fold change indicates the change in EC50 for a mutant virus compared to the wild-type virus.

Table 2: Clinical Efficacy of this compound in HIV-1 Infected, Treatment-Naïve Adults (7-Day Monotherapy)

| Dosage | Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) vs. Placebo (90% CI) | Reference |

| 40 mg once daily | -1.54 (-1.73, -1.34) | [10] |

| 150 mg once daily | -1.28 (-1.81, -0.75) | [10] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 2 hours | [10] |

| Effective Half-life (t½) | 43.9 - 48.7 hours | [10] |

Resistance Profile

A critical aspect of any antiretroviral agent is its resistance profile. In vitro studies have identified key mutations associated with resistance to this compound.

Under low-multiplicity-of-infection (MOI) conditions, the L234I mutation was the first to emerge.[2] In contrast, under high-MOI conditions, the V106A mutation was the dominant mutation detected in breakthrough viruses.[2]

Notably, in a clinical study, one participant receiving 150 mg of this compound daily experienced viral rebound associated with the outgrowth of a pre-existing minority variant carrying the V106A mutation.[10] This highlights the risk of resistance development, which is a known characteristic of NNRTI monotherapy.[10]

Importantly, mutant viruses selected by this compound showed limited cross-resistance to other NNRTIs like efavirenz (EFV) and etravirine (ETR), with fold changes of less than 10.[1] Conversely, viruses with mutations selected by EFV or ETR were generally sensitive to this compound.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, the following sections describe the general methodologies typically employed for the evaluation of NNRTIs.

Reverse Transcriptase (RT) Activity Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.

-

Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA) template and an oligo(dT) primer are used as the substrate.

-

Reaction Mixture: The reaction buffer typically contains the enzyme, the template-primer, deoxynucleoside triphosphates (dNTPs, including a labeled dNTP such as ³H-dTTP), MgCl₂, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto a filter.

-

Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter. The concentration of the compound that inhibits RT activity by 50% (IC50) is then calculated.[11][12]

Antiviral Activity Assay in Cell Culture

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.

-

Cell Culture: A susceptible cell line (e.g., MT-4 cells) is cultured.

-

Infection: The cells are infected with a known amount of HIV-1 (wild-type or mutant strains).

-

Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound.

-

Incubation: The infected and treated cells are incubated for a period that allows for viral replication (typically 3-5 days).

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined by plotting the percentage of inhibition against the drug concentration.[13][14]

Pharmacokinetic Studies in Humans

These studies are designed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the human body.[15][16][17]

-

Study Design: A clinical trial is conducted with healthy volunteers or HIV-infected individuals.[18] The study can be a single ascending dose or multiple ascending dose design.

-

Drug Administration: Participants receive a specific dose of the drug (e.g., this compound).

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Bioanalysis: The concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (maximum concentration), AUC (area under the curve), and half-life.[19][20]

Conclusion

This compound is a potent NNRTI with robust antiviral activity against a range of HIV-1 strains, including those with common NNRTI resistance mutations.[2] Its pharmacokinetic profile supports once-daily dosing.[10] While the risk of resistance development with monotherapy is a concern, as is typical for the NNRTI class, this compound may hold promise as part of a combination antiretroviral therapy regimen.[10] Further clinical development will be necessary to fully elucidate its efficacy and safety profile in a broader patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral activity and in vitro mutation development pathways of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 9. promegaconnections.com [promegaconnections.com]

- 10. A Randomized, Double-Blind, Placebo-Controlled, Short-Term Monotherapy Study of this compound, an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor, in Treatment-Naïve HIV-Infected Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-HIV-1 Activity of Resveratrol Derivatives and Synergistic Inhibition of HIV-1 by the Combination of Resveratrol and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safety and Pharmacokinetics of MK-8527 in Adults Without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MK-6186: A Novel NNRTI for HIV-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-6186 is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent antiviral activity against wild-type HIV-1 and various NNRTI-resistant strains.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing conformational changes that render the enzyme inactive.[3] However, the emergence of drug-resistant mutations has posed a significant challenge to the long-term efficacy of earlier-generation NNRTIs.[3] this compound was developed to address this challenge, exhibiting a favorable resistance profile and potent antiviral activity against common NNRTI-resistant mutations such as K103N and Y181C.[1][3]

Discovery and Chemical Profile

This compound is a diarylether compound.[4] It was identified as a promising NNRTI candidate due to its subnanomolar potency against wild-type HIV-1 and its ability to maintain activity against key resistant mutants.[1]

Mechanism of Action

As an NNRTI, this compound inhibits the replication of HIV-1 by binding to the NNRTI binding pocket (NNRTIBP) of the reverse transcriptase enzyme.[3] This binding event is non-competitive with respect to the nucleoside triphosphate substrate and results in the allosteric inhibition of the polymerase activity of RT, thereby preventing the conversion of viral RNA into DNA.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an NNRTI.

Preclinical Evaluation

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against wild-type HIV-1 and a panel of NNRTI-resistant mutants in biochemical and cell-based assays.[1][3]

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

| Virus Strain | This compound Fold Change (FC) in EC50 | Efavirenz Fold Change (FC) in EC50 |

| Wild-Type | <1 | 1 |

| K103N | <2 | >20 |

| Y181C | <5 | 1 |

| Y188L | >100 | - |

| V106I/Y188L | >100 | - |

Data sourced from Lu et al., 2012.[1][3]

In Vitro Resistance Profile

Resistance selection studies were conducted to identify the mutation pathways associated with this compound. Under low multiplicity of infection (MOI) conditions, the L234I mutation was frequently the first to emerge.[1][5] In contrast, under high MOI conditions, the V106A mutation was predominantly selected.[1][5] Importantly, mutant viruses selected by this compound generally retained sensitivity to other NNRTIs like efavirenz (EFV) and etravirine (ETR), with fold changes of less than 10.[1][5]

Clinical Development

This compound has undergone early-phase clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in humans.[4][6]

Phase 1 Clinical Trial (NCT01152255)

A randomized, double-blind, placebo-controlled, short-term monotherapy study was conducted in treatment-naïve, HIV-1-infected male participants.[6][7]

Table 2: Summary of Phase 1 Clinical Trial Design

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, two-panel study.[6] |

| Participants | 18 treatment-naïve, HIV-1-infected male participants.[6] |

| Treatment Arms | Panel A: this compound 40 mg once daily for 7 days or placebo.[6]Panel B: this compound 150 mg once daily for 7 days or placebo.[6] |

| Primary Endpoints | Safety and tolerability, change from baseline in plasma HIV-1 RNA.[7] |

Table 3: Antiviral Activity of this compound in Phase 1 Monotherapy

| Treatment Group | Mean Difference in HIV-1 RNA Change from Baseline (log10 copies/mL) vs. Placebo (90% CI) |

| 40 mg this compound | -1.54 (-1.73, -1.34)[6] |

| 150 mg this compound | -1.28 (-1.81, -0.75)[6] |

The study concluded that daily monotherapy with this compound demonstrated robust antiviral activity, with the maximal effect observed at the 40 mg dose.[6]

Table 4: Pharmacokinetic Properties of this compound

| Pharmacokinetic Parameter | Value |

| Time to Peak Concentration (Tmax) | ~2 hours[6] |

| Effective Half-life (t½) | 43.9 to 48.7 hours[6] |

This compound was rapidly absorbed, and its long half-life supports the potential for once-daily dosing.[3][6]

Clinical Trial Workflow

Caption: Workflow of the Phase 1 short-term monotherapy study of this compound.

Resistance Development in Clinical Setting

One participant in the 150 mg group experienced viral rebound, which was associated with the outgrowth of a pre-existing V106A minority variant.[6] This highlights the risk of resistance development with NNRTI monotherapy.[6]

Experimental Protocols

In Vitro Antiviral Activity Assay (HIV-1 Multiple-Cycle Replication Assay)

-

Cell Line: MT-4 human T-lymphoid cells were used.[3]

-

Virus Strains: Genetically defined wild-type and laboratory mutant HIV-1 isolates (e.g., K103N, Y181C) were utilized.[3]

-

Assay Conditions: The assay was performed in cell culture medium supplemented with either 10% fetal bovine serum (FBS) or 50% human serum (HS).[3]

-

Procedure:

-

Cells were infected with HIV-1 in the presence of serial dilutions of this compound.

-

Cultures were incubated to allow for multiple rounds of viral replication.

-

The extent of viral replication was quantified by measuring a viral marker (e.g., p24 antigen) in the culture supernatant.

-

-

Data Analysis: The 50% effective concentration (EC50) was calculated, representing the drug concentration required to inhibit 50% of viral replication. Fold change in EC50 for mutant viruses was determined relative to the wild-type virus.

Clinical Trial Protocol (Short-Term Monotherapy)

-

Participant Selection:

-

Study Procedures:

-

Bioanalytical Methods:

-

HIV-1 RNA levels were quantified using a validated viral load assay.

-

This compound plasma concentrations were determined using a validated analytical method (details not specified in the provided sources).

-

-

Resistance Analysis:

-

For participants experiencing viral rebound, ultra-deep sequencing of the HIV-1 pol gene was performed to identify and quantify drug resistance mutations.[6]

-

Conclusion

This compound is a potent, next-generation NNRTI with a promising preclinical profile, demonstrating significant activity against both wild-type and key NNRTI-resistant HIV-1 variants. Early clinical data confirm its robust antiviral effect in treatment-naïve patients. While the development of resistance remains a consideration, as with all NNRTIs, this compound's unique resistance profile suggests it could be a valuable component of future combination antiretroviral therapies. Further clinical investigation in combination regimens is warranted to fully elucidate its therapeutic potential. The clinical trials for this compound were terminated at Phase 1.[8]

References

- 1. Antiviral activity and in vitro mutation development pathways of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. A Randomized, Double-Blind, Placebo-Controlled, Short-Term Monotherapy Study of this compound, an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor, in Treatment-Naïve HIV-Infected Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. go.drugbank.com [go.drugbank.com]

MK-6186: A Technical Guide for Researchers

An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MK-6186, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-yl]oxy}benzonitrile.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-yl]oxy}benzonitrile |

| CAS Number | 1034474-19-5 |

| Molecular Formula | C₂₁H₁₂Cl₂N₆O |

| Molecular Weight | 435.27 g/mol |

| SMILES | C1=CC2=C(N=CN2CC3=C(N=C4C=C(C=C3)Cl)OC5=CC(=CC(=C5)Cl)C#N)N=C1 |

| InChI | InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28) |

| InChIKey | FZBAOOQVQXATRL-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and delivery. A combination of predicted and available experimental data is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Off-white solid | Experimental |

| Water Solubility | 0.0225 mg/mL | Predicted (ALOGPS) |

| logP | 4.77 | Predicted (ALOGPS) |

| logS | -4.3 | Predicted (ALOGPS) |

| pKa (Strongest Acidic) | 9.99 | Predicted (ChemAxon) |

| pKa (Strongest Basic) | 2.13 | Predicted (ChemAxon) |

| Hydrogen Bond Acceptor Count | 4 | Predicted (ChemAxon) |

| Hydrogen Bond Donor Count | 1 | Predicted (ChemAxon) |

| Polar Surface Area | 92.41 Ų | Predicted (ChemAxon) |

| Rotatable Bond Count | 4 | Predicted (ChemAxon) |

| Solubility | Soluble in DMSO | Experimental |

Mechanism of Action and Signaling Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of the viral RNA genome into DNA. This action effectively halts the HIV-1 replication cycle.

Caption: HIV-1 Replication Cycle and the inhibitory action of this compound.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes a key step in the process chemistry route for the large-scale synthesis of this compound.

Alkylation of Hydrazone Intermediate:

-

Preparation of the Reaction Mixture: In a suitable reactor, suspend the hydrazone intermediate (1 equivalent) and potassium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF, 10 volumes).

-

Addition of Alkylating Agent: Add the bromide alkylating agent (1.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to 60 °C and agitate for a minimum of 5 hours.

-

Monitoring: Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to 20 °C and add water (20 volumes) over a period of 1 hour.

-

Crystallization and Isolation: Cool the resulting slurry to 0 °C and agitate for 1 hour. Isolate the solid product by filtration and wash the cake with water (3 volumes).

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the alkylated hydrazone.

Caption: Workflow for the alkylation step in this compound synthesis.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing a final concentration of 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 10 mM MgCl₂, 0.1 mg/ml bovine serum albumin (BSA), 5 µg/ml poly(rA) as the template, and 0.25 µg/ml oligo(dT)₁₂₋₁₈ as the primer.

-

Compound Preparation: Prepare serial dilutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should not exceed 2%.

-

Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding [³H]TTP to a final concentration of 0.3 µCi/reaction.

-

Incubation: Incubate the reaction plate at 37 °C for 1 hour.

-

Termination and Detection: Terminate the reaction by adding 10% trichloroacetic acid (TCA). Harvest the precipitated DNA on filter mats and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Single-Cycle HIV-1 Replication Assay

This assay measures the antiviral activity of this compound in a cell-based single round of viral replication.

-

Cell Plating: Seed HeLa CD4-LTR-β-gal cells in 96-well plates at a density that will result in 50-70% confluency on the day of infection.

-

Compound Addition: The following day, add serial dilutions of this compound to the cells.

-

Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector that contains a luciferase reporter gene.

-

Incubation: Incubate the plates for 48 hours at 37 °C in a CO₂ incubator.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Caption: Workflow for the Single-Cycle HIV-1 Replication Assay.

Conclusion

This compound is a potent NNRTI with a well-defined chemical structure and mechanism of action. The information and protocols provided in this technical guide offer a solid foundation for further research and development of this and similar compounds in the field of antiretroviral therapy. The detailed methodologies for synthesis and biological evaluation are intended to facilitate reproducible and robust scientific investigation.

In Vitro Antiviral Profile of MK-6186: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent in vitro activity against wild-type HIV-1 and a range of NNRTI-resistant mutants.[1][2] This technical guide provides a comprehensive summary of the in vitro antiviral activity of this compound, including detailed experimental protocols and quantitative data, to support further research and development efforts in the field of antiretroviral therapy.

Core Antiviral Activity

This compound exhibits subnanomolar potency against wild-type HIV-1 in biochemical assays.[1][2] Its antiviral efficacy has been evaluated in multiple-cycle replication assays, demonstrating potent inhibition of viral replication.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

| Virus Strain | EC95 (nM) in 10% FBS | Fold Change vs. WT | EC95 (nM) in 50% HS |

| Wild-Type (WT) | 13 | 1.0 | - |

| K103N | 16 | 1.2 | - |

| Y181C | 60 | 4.6 | - |

| K103N/Y181C | 109 | 8.4 | - |

Data sourced from studies utilizing a multiple-cycle replication assay.[3] Fold change is calculated relative to the wild-type strain.

Activity Against Resistant Variants

A key characteristic of this compound is its robust activity against common NNRTI-resistant HIV-1 variants. It shows excellent potency against viruses harboring the K103N and Y181C mutations, with fold changes in EC50 of less than 2 and 5, respectively.[1][2] In a broader panel of 12 common NNRTI-associated mutant viruses, only the rare mutants Y188L and V106I/Y188L conferred high-level resistance to this compound, with fold changes greater than 100.[1][2] The remaining mutants in the panel exhibited fold changes of less than 10.[1][2]

Furthermore, when tested against a panel of 96 clinical isolates with NNRTI resistance mutations, only 29% of the isolates displayed greater than 10-fold resistance to this compound, compared to 70% exhibiting similar resistance to efavirenz (EFV).[1]

Mechanism of Action and Resistance Profile

This compound functions as a non-nucleoside reverse transcriptase inhibitor, binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[3] This binding induces a conformational change that renders the enzyme inactive, thereby inhibiting the conversion of viral RNA into DNA.

In vitro resistance selection studies have been conducted to understand the mutational pathways leading to this compound resistance. Under low multiplicity of infection (MOI) conditions, the L234I mutation was frequently the first to emerge.[1][3] In contrast, under high MOI conditions, the V106A mutation was predominantly selected.[1][3] Notably, mutant viruses selected by this compound remained sensitive to other NNRTIs like efavirenz and etravirine (ETR), with fold changes of less than 10.[1] Conversely, viruses with mutations selected by EFV or ETR were found to be sensitive to this compound.[1]

Experimental Methodologies

Biochemical Assays for RT Inhibition

The inhibitory activity of this compound against purified wild-type and mutant HIV-1 reverse transcriptase is determined using biochemical assays.

-

Workflow for Biochemical RT Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in a biochemical reverse transcriptase assay.

Cell-Based Antiviral Activity Assays

The antiviral activity of this compound in a cellular context is typically evaluated using a multiple-cycle replication assay.

-

Workflow for Cell-Based Antiviral Assay

References

MK-6186: A Technical Overview of its Potency Against Wild-Type HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), focusing on its potent activity against wild-type (WT) human immunodeficiency virus type 1 (HIV-1). This document consolidates key quantitative data, details the experimental methodologies used for its evaluation, and presents visual representations of its mechanism of action and experimental workflows.

Core Potency and Antiviral Activity

This compound has demonstrated subnanomolar potency in biochemical assays against the wild-type HIV-1 reverse transcriptase (RT) enzyme.[1] Its antiviral activity extends to cell-based assays, where it effectively suppresses viral replication.

Quantitative Data Summary

The following tables summarize the key in vitro potency and antiviral activity data for this compound against wild-type HIV-1.

Table 1: Biochemical Inhibitory Potency of this compound against HIV-1 Reverse Transcriptase [1]

| Enzyme | IC₅₀ (nM) ± SD | Fold Change vs. WT |

| Wild-Type (WT) | 0.35 ± 0.07 | 1.0 |

| K103N Mutant | 0.60 ± 0.11 | 1.7 |

| Y181C Mutant | 0.58 ± 0.10 | 1.7 |

IC₅₀ (50% inhibitory concentration) values are the means from multiple independent experiments.

Table 2: Antiviral Activity of this compound against HIV-1 in Cell Culture (10% FBS) [1]

| Virus Strain | EC₉₅ (nM) |

| Wild-Type (WT) | 13 |

| K103N Mutant | 16 |

| Y181C Mutant | 60 |

| K103N/Y181C Mutant | 109 |

EC₉₅ (95% effective concentration) values represent the concentration required to inhibit 95% of viral replication in a multiple-cycle replication assay.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of this compound induces conformational changes in the reverse transcriptase, which distorts the active site and inhibits its function. This ultimately blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

References

MK-6186 activity against NNRTI-resistant HIV-1 strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and its potent activity against a wide array of NNRTI-resistant HIV-1 strains. Through a comprehensive review of available data, this document outlines the quantitative efficacy of this compound, details the experimental methodologies used for its evaluation, and visualizes key concepts related to its mechanism of action and experimental assessment.

Executive Summary

This compound demonstrates significant promise as a next-generation NNRTI. It exhibits subnanomolar potency against wild-type (WT) HIV-1 and, critically, maintains potent activity against the most prevalent NNRTI-resistant mutants, including those with K103N and Y181C mutations.[1][2] In vitro studies have shown that a majority of efavirenz (EFV)-resistant clinical isolates are susceptible to this compound.[2][3] Furthermore, the resistance profile of this compound appears favorable, with mutant viruses selected by it remaining largely susceptible to other NNRTIs like efavirenz and etravirine (ETR).[2][3][4]

Quantitative Antiviral Activity

The antiviral potency of this compound has been rigorously assessed against a panel of HIV-1 strains harboring common NNRTI-associated resistance mutations. The following tables summarize the key quantitative data from these studies, presenting the 50% effective concentration (EC50) and the fold change (FC) in EC50 relative to wild-type virus.

Table 1: In Vitro Activity of this compound Against Common NNRTI-Resistant HIV-1 Mutant Viruses

| HIV-1 RT Mutation | This compound Fold Change (FC) | Efavirenz (EFV) Fold Change (FC) | Etravirine (ETR) Fold Change (FC) |

| Wild-Type | 1 | 1 | 1 |

| K103N | <2 | >10 | <10 |

| Y181C | <5 | >10 | <10 |

| V106I/Y188L | >100 | >100 | >100 |

| Y188L | >100 | >100 | >100 |

| Remaining 10 common mutants | <10 | - | - |

Data synthesized from published reports.[1][2]

Table 2: Susceptibility of Clinical HIV-1 Isolates with NNRTI Resistance Mutations

| Drug | Percentage of Viruses with >10-fold Resistance |

| This compound | 29% |

| Efavirenz (EFV) | 70% |

Based on a panel of 96 clinical virus isolates with NNRTI resistance mutations.[2]

Mechanism of Action and Resistance

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket near the enzyme's active site.[5] This binding induces a conformational change that inhibits the polymerase activity of RT, thereby preventing the conversion of viral RNA into DNA.[6][7] Resistance to NNRTIs typically arises from mutations within this binding pocket, which can either sterically hinder drug binding or alter the pocket's flexibility. The K103N and Y181C mutations are among the most common and clinically significant NNRTI resistance mutations.[8]

This compound is designed to have a high degree of conformational flexibility, allowing it to adapt to mutations within the NNRTI binding pocket that confer resistance to earlier-generation NNRTIs.

Experimental Protocols

The evaluation of this compound's antiviral activity involves standardized in vitro assays. The following is a generalized protocol based on methodologies reported in the literature.

HIV-1 Multiple-Cycle Replication Assay

-

Cell Culture: MT-4 cells (a human T-cell line) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and site-directed mutant viruses with specific NNRTI resistance mutations are propagated in MT-4 cells to generate high-titer virus stocks. The viral titer is determined using a p24 antigen ELISA.

-

Drug Susceptibility Assay:

-

MT-4 cells are seeded in 96-well microtiter plates.

-

Serial dilutions of this compound and other reference NNRTIs are prepared and added to the wells.

-

A standardized amount of HIV-1 virus stock is added to the wells. The multiplicity of infection (MOI) is kept low to allow for multiple rounds of viral replication.

-

The plates are incubated for 5 days at 37°C.

-

-

Quantification of Viral Replication: After the incubation period, the extent of viral replication is determined by measuring the viability of the MT-4 cells, which are killed by the cytopathic effect of the virus. Cell viability is typically quantified using a colorimetric assay (e.g., MTS or XTT).

-

Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change (FC) in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Resistance Selection Studies

In vitro resistance selection studies have been conducted to identify the mutation pathways leading to resistance against this compound. Under low-multiplicity-of-infection conditions, L234I was often the first mutation to appear.[3] In contrast, under high-multiplicity-of-infection conditions, V106A was the predominant mutation detected in breakthrough viruses.[2][3][4] Importantly, viruses with these mutations generally showed fold changes of less than 10 against efavirenz and etravirine, suggesting a low potential for cross-resistance.[2][3][4]

Conclusion

This compound is a potent NNRTI with a favorable resistance profile, demonstrating significant activity against a broad range of NNRTI-resistant HIV-1 strains. Its ability to maintain efficacy against key mutations like K103N and Y181C positions it as a promising candidate for future HIV-1 treatment regimens, particularly for patients who have developed resistance to existing NNRTIs. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antiviral activity and in vitro mutation development pathways of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 7. 🧬 Mechanism of Antiretroviral Drugs in HIV Treatment — King of the Curve [kingofthecurve.org]

- 8. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MK-6186: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent preclinical activity against wild-type and clinically relevant mutant strains of HIV-1. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro antiviral activity, resistance profile, and the methodologies employed in its early-stage evaluation. While specific quantitative pharmacokinetic, toxicology, and in vivo efficacy data from animal studies are not publicly available, this guide synthesizes the key in vitro findings to inform further research and development.

Core Data Presentation

In Vitro Antiviral Activity

This compound exhibits potent subnanomolar activity against wild-type HIV-1 and maintains significant potency against common NNRTI-resistant mutants. The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

| Virus Strain | Fold Change (FC) in EC50 vs. Wild-Type |

| Wild-Type (WT) | 1.0 |

| K103N | < 2 |

| Y181C | < 5 |

| K103N/Y181C | < 10 |

| Y188L | > 100 |

| V106I/Y188L | > 100 |

Data synthesized from publicly available research.[1]

Resistance Profile

In vitro resistance selection studies have been conducted to identify the mutation pathways associated with reduced susceptibility to this compound.

Table 2: Emergent Mutations in HIV-1 Reverse Transcriptase under this compound Selection Pressure

| Selection Condition | Predominant Emergent Mutation(s) |

| Low Multiplicity of Infection (MOI) | L234I |

| High Multiplicity of Infection (MOI) | V106A |

Data synthesized from publicly available research.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for the key in vitro assays used to characterize this compound.

HIV-1 Reverse Transcriptase (RT) Biochemical Assay

This assay quantifies the inhibitory activity of a compound against the HIV-1 RT enzyme.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

3H-labeled deoxythymidine triphosphate (3H-dTTP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) at various concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT), and 3H-dTTP.

-

Add the diluted this compound or control (vehicle) to the wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding EDTA.

-

Transfer the reaction mixture to glass fiber filters to capture the radiolabeled DNA product.

-

Wash the filters to remove unincorporated 3H-dTTP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of RT activity for each concentration of this compound and determine the IC50 value.

-

HIV-1 Multiple-Cycle Replication Assay

This cell-based assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection.

-

Cell Line and Virus:

-

MT-4 cells (a human T-cell line highly permissive to HIV-1 infection)

-

Laboratory-adapted HIV-1 strain (e.g., IIIB or NL4-3)

-

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add the diluted compound to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

-

Assess viral replication by measuring a viral marker, such as p24 antigen in the culture supernatant, using an ELISA kit.

-

Alternatively, cell viability can be measured as an indicator of the cytopathic effect of the virus, using assays like MTT or CellTiter-Glo.

-

Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

-

In Vitro Resistance Selection

This experiment identifies the genetic mutations that confer resistance to an antiviral compound.

-

Materials:

-

Permissive T-cell line (e.g., MT-4 or CEM)

-

Wild-type HIV-1

-

This compound

-

-

Procedure:

-

Infect the T-cell line with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or near the EC50).

-

Monitor the culture for signs of viral breakthrough (e.g., increasing p24 antigen levels).

-

Once breakthrough is observed, harvest the cell-free virus from the supernatant.

-

Use this virus to infect fresh cells in the presence of a higher concentration of this compound (e.g., 2- to 3-fold increase).

-

Repeat this process of dose escalation and viral passage for multiple rounds.

-

After significant resistance is observed (i.e., the virus can replicate at high concentrations of the drug), isolate the viral RNA from the resistant strain.

-

Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

-

Sequence the amplified DNA to identify mutations compared to the original wild-type virus.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for in vitro resistance selection studies.

Caption: In vitro resistance selection workflow.

References

An In-depth Technical Guide to the MK-6186 (Doravirine) Binding Site on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between MK-6186 (Doravirine) and its target, the HIV-1 reverse transcriptase (RT). Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits a high barrier to resistance and efficacy against common NNRTI-resistant viral strains. This document details the specific binding site, the molecular interactions, and the mechanism of action. Furthermore, it presents quantitative data on binding affinity and antiviral activity, along with detailed experimental protocols for relevant assays.

Introduction

HIV-1 reverse transcriptase is a critical enzyme in the viral replication cycle, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT heterodimer, distinct from the active site. This binding induces a conformational change that inhibits the polymerase activity of the enzyme. This compound, chemically known as Doravirine, is a pyridinone NNRTI with a unique resistance profile that overcomes many of the limitations of earlier NNRTIs.

The this compound (Doravirine) Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy, have elucidated the precise binding mode of Doravirine within the NNRTI binding pocket (NNIBP) of HIV-1 RT. The NNIBP is a hydrophobic pocket located approximately 10 Å from the polymerase active site.

Key Interacting Residues:

Based on structural data from the Protein Data Bank (PDB entries 4NCG and 7Z2G ), the following amino acid residues of the p66 subunit of HIV-1 RT are crucial for the binding of Doravirine:

-

Lys101: Forms a hydrogen bond with the triazole ring of Doravirine.

-

Pro225

-

Phe227

-

Leu234

-

Pro236

-

Tyr181

-

Tyr188

The flexibility of Doravirine allows it to adapt within the binding pocket, maintaining activity even when mutations that confer resistance to other NNRTIs are present.

Mechanism of Action

Doravirine is a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate. Its binding to the allosteric NNIBP induces a conformational change in the three-dimensional structure of the HIV-1 RT enzyme. This structural alteration distorts the polymerase active site, thereby preventing the enzyme from catalyzing the synthesis of viral DNA from the RNA template. This non-competitive inhibition is a hallmark of the NNRTI class of drugs.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound (Doravirine) against wild-type and mutant HIV-1 RT, as well as its antiviral activity in cell culture.

Table 1: Biochemical Inhibitory Activity of Doravirine against HIV-1 RT

| Enzyme | IC50 (nM) |

| Wild-Type RT | 4.5 |

| K103N Mutant RT | 5.5 |

| Y181C Mutant RT | 6.1 |

Data from biochemical assays measuring the inhibition of RT polymerase activity.[1][2]

Table 2: Antiviral Activity of Doravirine in Cell Culture (in the presence of 50% Normal Human Serum)

| Virus Strain | EC95 (nM) |

| Wild-Type | 20 |

| K103N Mutant | 43 |

| Y181C Mutant | 27 |

| K103N/Y181C Mutant | 55 |

EC95 represents the concentration required to inhibit 95% of viral replication in cell-based assays.[2]

Resistance Profile

A key advantage of Doravirine is its distinct resistance profile compared to other NNRTIs. While it is potent against common NNRTI resistance mutations like K103N and Y181C, specific mutations can reduce its susceptibility.

Table 3: Key Resistance-Associated Mutations for Doravirine

| Mutation | Effect on Doravirine Susceptibility |

| V106A | Reduced susceptibility |

| V106M | Reduced susceptibility |

| Y188L | High-level resistance |

| G190S/E | Reduced susceptibility |

| F227L/C | Often emerges with other mutations |

| M230L | Reduced susceptibility |

| L234I | Often emerges with other mutations |

Multiple mutations are often required to confer high-level clinical resistance to Doravirine.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the IC50 of an NNRTI like Doravirine against purified HIV-1 RT.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of Doravirine in an appropriate solvent (e.g., DMSO).

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

-

Prepare a solution of the template/primer, typically poly(rA) annealed to oligo(dT).

-

Prepare a mix of dNTPs, including a labeled dNTP (e.g., [³H]dTTP) for detection.

-

-

Reaction Setup:

-

In a microplate, add the purified HIV-1 RT enzyme to each well.

-

Add the serially diluted Doravirine or control vehicle.

-

Add the template/primer solution.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

-

Reaction Initiation and Termination:

-

Initiate the reverse transcription reaction by adding the dNTP mix.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing a chelating agent like EDTA.

-

-

Detection and Analysis:

-

Transfer the reaction products to a filter membrane to capture the newly synthesized, labeled DNA.

-

Wash the membrane to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated label using a suitable method (e.g., liquid scintillation counting).

-

Calculate the percentage of inhibition for each Doravirine concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the Doravirine concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Antiviral Assay

This protocol describes a general method to determine the EC50 of Doravirine against HIV-1 replication in a cell line.

Methodology:

-

Cell Culture and Infection:

-

Culture a suitable cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.

-

Prepare serial dilutions of Doravirine in the cell culture medium.

-

Add the diluted Doravirine to the cells in a microplate.

-

Infect the cells with a known amount of HIV-1 virus stock (wild-type or mutant).

-

Include uninfected and untreated infected cells as controls.

-

-

Incubation:

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

-

Quantification of Viral Replication:

-

Measure the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Quantifying the amount of the viral capsid protein p24 in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: Measuring the RT activity in the supernatant.

-

Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and measuring the reporter signal.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each Doravirine concentration compared to the untreated infected control.

-

Plot the percentage of inhibition against the logarithm of the Doravirine concentration and determine the EC50 or EC95 value using a dose-response curve fitting model.

-

Site-Directed Mutagenesis and Phenotypic Resistance Analysis

This protocol outlines the general steps to create specific mutations in the HIV-1 RT gene and assess their impact on Doravirine susceptibility.

Methodology:

-

Mutagenesis:

-

Start with a plasmid containing a full-length or partial HIV-1 proviral DNA clone.

-

Design primers that contain the desired nucleotide change(s) to introduce a specific amino acid substitution in the reverse transcriptase coding region.

-

Use a commercially available site-directed mutagenesis kit or a PCR-based method to introduce the mutation into the plasmid.

-

-

Verification:

-

Transform competent E. coli with the mutagenized plasmid DNA.

-

Isolate plasmid DNA from several colonies.

-

Sequence the reverse transcriptase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

-

Virus Production:

-

Transfect a suitable eukaryotic cell line (e.g., HEK293T) with the sequence-verified mutant plasmid.

-

Collect the cell culture supernatant containing the recombinant mutant virus.

-

Determine the titer of the virus stock (e.g., by p24 ELISA).

-

-

Phenotypic Analysis:

-

Perform a cell-based antiviral assay as described in section 6.2, using the generated mutant virus.

-

Determine the EC50 or EC95 value of Doravirine for the mutant virus and compare it to the value obtained for the wild-type virus to calculate the fold-change in susceptibility.

-

Conclusion

This compound (Doravirine) is a potent NNRTI with a well-characterized binding site and mechanism of action. Its unique structural features and flexible binding mode contribute to its high efficacy against wild-type HIV-1 and key NNRTI-resistant strains. The detailed understanding of its interaction with HIV-1 RT, as outlined in this guide, is invaluable for the ongoing development of novel antiretroviral agents and for optimizing treatment strategies for individuals with HIV-1 infection.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MK-6186

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available data, experimental methodologies, and the underlying mechanisms of action.

Introduction

This compound is a diarylether compound that has demonstrated potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1.[1] As an NNRTI, it functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its function. This guide synthesizes the current understanding of how this compound is absorbed, distributed, metabolized, and eliminated by the body, and how it interacts with its viral target to exert its antiviral effects.

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent inhibition of HIV-1 reverse transcriptase and its robust antiviral activity in vitro and in vivo.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding event induces conformational changes that distort the enzyme's active site, thereby inhibiting the polymerization of viral DNA.

In Vitro Antiviral Activity

This compound has demonstrated subnanomolar potency against wild-type (WT) HIV-1 and maintains significant activity against common NNRTI-resistant mutants.[2]

| HIV-1 Strain | IC50 (nM) | Fold Change in Susceptibility |

| Wild-Type (WT) | Subnanomolar | 1 |

| K103N | - | < 2 |

| Y181C | - | < 5 |

| Y188L | - | > 100 |

| V106I/Y188L | - | > 100 |

| Data from in vitro biochemical assays.[2] |

In studies with a panel of 96 clinical virus isolates with existing NNRTI resistance mutations, only 29% showed a greater than 10-fold resistance to this compound, compared to 70% displaying such resistance to efavirenz (EFV).[2]

Resistance Development

In vitro resistance selection studies have identified specific mutations associated with reduced susceptibility to this compound. Under low-multiplicity-of-infection (MOI) conditions, the L234I mutation was often the first to emerge.[2] In contrast, under high-MOI conditions with subtype B virus, the V106A mutation was predominant in breakthrough viruses.[2] Notably, viruses with mutations selected by this compound generally retained sensitivity to other NNRTIs like efavirenz and etravirine (fold change < 10).[2]

Clinical Pharmacodynamics

In a short-term monotherapy study (NCT01152255) in treatment-naïve HIV-1 infected males, daily administration of this compound demonstrated robust antiviral activity.[1]

| Dose Group | Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) at 24h post-Day 7 Dose | 90% Confidence Interval |

| 40 mg | -1.54 | -1.73, -1.34 |

| 150 mg | -1.28 | -1.81, -0.75 |

| Data from a randomized, double-blind, placebo-controlled study.[1] |

The maximal antiviral activity was observed at the 40 mg dose.[1] One participant in the 150 mg group experienced viral rebound associated with the outgrowth of the V106A resistance mutation.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in a clinical study involving HIV-1 infected participants.

Preclinical Pharmacokinetics

While specific quantitative data for Cmax, AUC, clearance, and volume of distribution in animal models are not publicly available, reports indicate that this compound exhibited favorable pharmacokinetic profiles in rats and dogs, suggesting the potential for once-daily dosing in humans.

Clinical Pharmacokinetics

In the NCT01152255 study, this compound was administered to HIV-1 infected males at doses of 40 mg and 150 mg once daily for 7 days.[1]

| Parameter | Value |

| Absorption | |

| Time to Peak Concentration (Tmax) | ~2 hours |

| Decline | Biphasic |

| Elimination | |

| Effective Half-life (t1/2) | 43.9 to 48.7 hours |

| Steady State | Not achieved within 7 days |

| Data from a randomized, double-blind, placebo-controlled study.[1] |

The long effective half-life supports the potential for less frequent dosing regimens. The lack of steady-state achievement within the 7-day study period is consistent with this long half-life.

Experimental Protocols

Detailed, step-by-step protocols for the specific studies on this compound are not publicly available. However, based on the published literature, the following general methodologies were likely employed.

In Vitro Antiviral Activity and Resistance Assays

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against wild-type and mutant strains of HIV-1 and to select for resistant mutations.

General Procedure:

-

Cell Culture: A suitable host cell line (e.g., MT-4 cells, peripheral blood mononuclear cells) is cultured under standard conditions.

-

Virus Stocks: High-titer stocks of wild-type and NNRTI-resistant HIV-1 strains are prepared and quantified.

-

Drug Dilution: A serial dilution of this compound is prepared in culture medium.

-

Infection: Cells are infected with a standardized amount of virus in the presence of varying concentrations of this compound.

-

Incubation: The infected cell cultures are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using methods such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase).

-

IC50 Determination: The IC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to a no-drug control.

-

Resistance Selection: For resistance studies, infected cells are cultured in the presence of increasing concentrations of this compound over an extended period. Viral samples from cultures that show breakthrough replication are collected, and the reverse transcriptase gene is sequenced to identify mutations.

Clinical Trial Protocol (Based on NCT01152255)

Objective: To assess the antiviral activity, pharmacokinetics, and safety of this compound in treatment-naïve HIV-1 infected participants.

Study Design: A randomized, double-blind, placebo-controlled, two-panel study.[1]

Participant Population: Treatment-naïve, HIV-1 infected males.

Intervention:

-

Panel A: this compound 40 mg or placebo, once daily for 7 days.[1]

-

Panel B: this compound 150 mg or placebo, once daily for 7 days.[1]

Methodology:

-

Screening and Enrollment: Eligible participants are screened and randomized into one of the two panels.

-

Dosing: Participants receive their assigned treatment (this compound or placebo) once daily for seven consecutive days.

-

Pharmacokinetic Sampling: Blood samples for the determination of this compound plasma concentrations are collected at pre-defined time points after dosing on specified days (e.g., Day 1 and Day 7).

-

Pharmacodynamic Sampling: Blood samples for the quantification of plasma HIV-1 RNA levels are collected at baseline and at various time points throughout the study and at follow-up.

-

Safety Monitoring: Participants are monitored for adverse events throughout the study. Vital signs, electrocardiograms, and clinical laboratory tests are performed at regular intervals.

-

Data Analysis: Pharmacokinetic parameters (e.g., Tmax, t1/2) are calculated from the plasma concentration-time data. The change in HIV-1 RNA from baseline is calculated to assess antiviral activity. Safety data is summarized and compared between treatment groups.

Conclusion

This compound is a potent NNRTI with robust antiviral activity against both wild-type and a range of NNRTI-resistant HIV-1 strains. Its pharmacokinetic profile, characterized by rapid absorption and a long effective half-life, suggests the potential for infrequent dosing. Clinical data from a short-term monotherapy study confirmed its significant antiviral effect in HIV-1 infected individuals. The development of resistance, primarily through the V106A mutation in a clinical setting, is a characteristic of the NNRTI class. Further studies would be necessary to fully elucidate the complete pharmacokinetic profile, establish a comprehensive resistance profile, and determine the optimal dose and regimen for its potential use in combination antiretroviral therapy.

References

- 1. A Randomized, Double-Blind, Placebo-Controlled, Short-Term Monotherapy Study of this compound, an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor, in Treatment-Naïve HIV-Infected Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity and in vitro mutation development pathways of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MK-6186 in HIV-1 Replication Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent antiviral activity against wild-type HIV-1 and various NNRTI-resistant strains.[1][2][3] As a critical component of the HIV-1 replication machinery, reverse transcriptase (RT) is a key target for antiretroviral therapy. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity. This document provides detailed application notes and protocols for the evaluation of this compound in HIV-1 replication assays, intended to guide researchers in the preclinical assessment of this and similar compounds.

Mechanism of Action of this compound

This compound, like other NNRTIs, inhibits the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 life cycle.[4] This inhibition prevents the integration of viral DNA into the host cell's genome, thereby blocking the establishment of a productive infection.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

| Virus Strain | This compound EC₉₅ (nM) | Efavirenz (EFV) EC₉₅ (nM) | Etravirine (ETR) EC₉₅ (nM) |

| Wild-Type (WT) | 13 | 50 | - |

| K103N | 16 | 1400 | - |

| Y181C | 60 | 79 | - |

| K103N/Y181C | 109 | 3100 | - |

Data represents the effective concentration required to inhibit 95% of viral replication in a multiple-cycle replication assay in the presence of 10% Fetal Bovine Serum (FBS).[2]

Table 2: Biochemical Inhibitory Potency of this compound

| HIV-1 Reverse Transcriptase | This compound IC₅₀ (nM) |

| Wild-Type (WT) | 0.35 |

| K103N | 0.60 |

| Y181C | 0.58 |

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[2]

Table 3: Resistance Profile of this compound against a Panel of NNRTI-Associated Mutant Viruses

| Mutant Virus | Fold Change (FC) in Resistance to this compound |

| K103N | <2 |

| Y181C | <5 |

| Y188L | >100 |

| V106I/Y188L | >100 |

| Other common NNRTI mutants | <10 |

Fold change is the ratio of EC₅₀ values of the mutant virus to the wild-type virus.[1][5]

Experimental Protocols

General Experimental Workflow

The evaluation of an antiviral compound like this compound typically follows a multi-step process, from initial screening to detailed characterization.

Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Susceptibility Testing

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

-

MT-2 cells (or other susceptible T-cell line)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

This compound (and other control compounds)

-

96-well flat-bottom culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Maintain MT-2 cells in a logarithmic growth phase.

-

On the day of the assay, perform a cell count and viability assessment (e.g., using trypan blue).

-

Resuspend cells in fresh medium to a final concentration of 5 x 10⁵ cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a no-drug control.

-

-

Infection and Treatment:

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of the diluted compound to the appropriate wells.

-

Infect the cells by adding 50 µL of a pre-titered HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

Include uninfected cell controls and infected, untreated controls.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.

-

-

p24 Quantification:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant.

-

Perform the p24 Antigen ELISA according to the manufacturer's instructions. This typically involves:

-

Adding supernatant to antibody-coated wells.

-

Incubation and washing steps.

-

Addition of a detector antibody and a substrate.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Calculate the percentage of p24 inhibition for each drug concentration relative to the infected, untreated control.

-

Determine the EC₅₀ (50% effective concentration) and EC₉₅ (95% effective concentration) values by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Protocol 2: Luciferase Reporter Gene Assay for Single-Cycle Replication Analysis

This assay utilizes an HIV-1 proviral construct containing a luciferase reporter gene to provide a rapid and sensitive measure of viral gene expression.

Materials:

-

HEK293T cells

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter)

-

HIV-1 Env-pseudotyped luciferase reporter virus stock

-

Complete DMEM (for HEK293T) and RPMI-1640 (for TZM-bl)

-

This compound

-

96-well white, clear-bottom culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the TZM-bl cells and add 100 µL of the diluted compound to each well.

-

-

Infection:

-

Add 100 µL of the HIV-1 luciferase reporter virus to each well. The amount of virus should be pre-titered to yield a signal in the linear range of the assay.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Activity Measurement:

-

Remove the supernatant from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Read the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of luciferase activity for each drug concentration relative to the virus control wells.

-

Determine the EC₅₀ value from the dose-response curve.

-

Protocol 3: In Vitro Resistance Selection

This protocol is designed to identify the genetic mutations in HIV-1 that confer resistance to this compound.

Materials:

-

MT-2 cells or peripheral blood mononuclear cells (PBMCs)

-

Wild-type HIV-1 strain

-

This compound

-

Cell culture flasks

-

p24 Antigen ELISA kit

-

Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Procedure:

-

Initial Infection:

-

Infect a culture of MT-2 cells or PBMCs with wild-type HIV-1 at a low MOI in the presence of a sub-optimal concentration of this compound (e.g., the EC₅₀ concentration).

-

-

Virus Passage:

-

Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen in the supernatant).

-

When viral breakthrough is observed (i.e., p24 levels begin to rise), collect the cell-free supernatant containing the progeny virus.

-

Use this supernatant to infect a fresh culture of cells, this time with a slightly higher concentration of this compound (e.g., 2- to 3-fold higher).

-

-

Dose Escalation:

-

Repeat the passage and dose-escalation steps for several rounds.

-

-

Genotypic Analysis:

-

Once a virus population that can replicate in the presence of high concentrations of this compound is selected, extract viral RNA from the supernatant.

-

Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.

-

Sequence the PCR product to identify mutations that have arisen during the selection process.

-

-

Phenotypic Confirmation:

-

The identified mutations can be introduced into a wild-type HIV-1 molecular clone by site-directed mutagenesis.

-

The resulting mutant viruses can then be tested for their susceptibility to this compound in a standard antiviral assay (e.g., p24 ELISA) to confirm that the mutations confer resistance.

-

Conclusion

This compound is a potent NNRTI with a favorable resistance profile against many common NNRTI-resistant HIV-1 strains. The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of this compound and other novel antiretroviral compounds. Adherence to standardized and well-characterized assays is crucial for obtaining reproducible and reliable data to support further drug development efforts.

References

- 1. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Antigen and Antibody Screen | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 5. hanc.info [hanc.info]

Application Notes and Protocols for Cell-Based Efficacy Testing of a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[1] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of a potent PLK1 inhibitor, referred to herein as PLK1i-X.

PLK1 Signaling Pathway

PLK1 is a master regulator of mitotic progression. Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition and declining at the end of mitosis. Upstream kinases, such as Aurora A and PIM2, can phosphorylate and activate PLK1.[3][4] Once active, PLK1 phosphorylates a multitude of downstream substrates, including CDC25C, Wee1, and components of the anaphase-promoting complex/cyclosome (APC/C), to orchestrate the complex events of cell division.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol Workflow

Detailed Methodology

-

Cell Seeding: Seed cancer cells (e.g., HeLa, DU-145) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Treatment: Prepare serial dilutions of PLK1i-X in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of PLK1i-X (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.